4-Acetyl-3-methyl-1H-pyrrole-2-carbaldehyde
Description
Properties
Molecular Formula |
C8H9NO2 |
|---|---|
Molecular Weight |
151.16 g/mol |
IUPAC Name |
4-acetyl-3-methyl-1H-pyrrole-2-carbaldehyde |
InChI |
InChI=1S/C8H9NO2/c1-5-7(6(2)11)3-9-8(5)4-10/h3-4,9H,1-2H3 |
InChI Key |
XXXHGFHHHUNHII-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(NC=C1C(=O)C)C=O |
Origin of Product |
United States |
Preparation Methods
Formylation of 4-Acetyl-3-methylpyrrole
One common approach is to start with 4-acetyl-3-methylpyrrole and introduce the aldehyde group at the 2-position via the Vilsmeier-Haack reaction. This involves the reaction of the pyrrole derivative with a Vilsmeier reagent, typically generated in situ by reacting dimethylformamide (DMF) with phosphorus oxychloride (POCl3).
| Reagents | Conditions | Outcome |
|---|---|---|
| 4-Acetyl-3-methylpyrrole | DMF + POCl3, 0–5 °C to RT | 4-Acetyl-3-methyl-1H-pyrrole-2-carbaldehyde |
| Solvent | DMF | Facilitates Vilsmeier reagent formation |
| Temperature | Initially 0–5 °C, then RT | Controls regioselectivity and yield |
This method provides regioselective formylation at the 2-position due to the directing effects of the acetyl and methyl substituents on the pyrrole ring.
Alkylation of Pyrrole-2-carbaldehyde Followed by Acetylation
Another synthetic route involves starting from pyrrole-2-carbaldehyde, performing selective alkylation at the 3-position to introduce the methyl group, followed by acylation at the 4-position to install the acetyl group.
| Step | Reaction | Reagents and Catalysts | Conditions | Notes |
|---|---|---|---|---|
| 1 | Methylation at 3-position | Methylating agent (e.g., methyl iodide), base catalyst | Mild base, solvent like DMF or THF | Selective alkylation achieved by controlling stoichiometry and temperature |
| 2 | Acetylation at 4-position | Acetyl chloride or acetic anhydride, Lewis acid catalyst (e.g., AlCl3) | Low temperature, inert atmosphere | Friedel-Crafts acylation conditions adapted for pyrrole ring |
This approach requires careful control of reaction parameters to avoid polysubstitution or polymerization of the pyrrole ring.
One-Pot Condensation and Cyclization Methods
Literature reports condensation of glucose and alkylamines under acidic conditions to form pyrrole-2-carbaldehyde derivatives via intermediate dihydropyrroles and subsequent aromatization. While this method is more biosynthetically inspired, it can be adapted for substituted pyrroles:
- Initial Michael addition of alkylamine to an enone intermediate
- Ring closure to form dihydropyrrole
- Dehydration and aromatization to yield substituted pyrrole-2-carbaldehydes
This method is more complex and less direct but offers potential for stereoselective synthesis and incorporation of various substituents.
Catalytic Alkylation Using Pyrrole-2-carbaldehyde
According to a patent describing improved processes for 4-substituted pyrrole-2-carbaldehydes, alkylation of pyrrole-2-carbaldehyde with alkylating agents in the presence of catalysts such as aluminum chloride (AlCl3) can selectively yield 4-alkyl substituted products.
- The process involves dispersing pyrrole-2-carbaldehyde and AlCl3 in a solvent.
- Addition of an alkyl halide (with at least four carbons for tertiary alkylation).
- Controlled reaction conditions to favor substitution at the 4-position.
While the patent focuses on 4-tertiary-alkyl derivatives, the methodology is adaptable for acetylation and methylation by modifying the alkylating agents and reaction conditions.
Analytical Verification of the Product
The purity and structure of this compound are confirmed using:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : Characteristic chemical shifts for aldehyde proton (~9–10 ppm), methyl groups (~2–3 ppm), and aromatic pyrrole protons.
- Mass Spectrometry (MS) : Molecular ion peak corresponding to the molecular weight.
- Infrared (IR) Spectroscopy : Aldehyde C=O stretch (~1680–1720 cm⁻¹), ketone C=O stretch from acetyl group, and characteristic pyrrole ring vibrations.
- Elemental Analysis : Confirming the calculated carbon, hydrogen, and nitrogen content.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents/Catalysts | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Vilsmeier-Haack Formylation | 4-Acetyl-3-methylpyrrole | DMF, POCl3 | 0–5 °C to RT | Regioselective formylation | Requires careful temperature control |
| Sequential Alkylation & Acylation | Pyrrole-2-carbaldehyde | Methyl iodide, Acetyl chloride, AlCl3 | Mild base, low temperature | Stepwise control of substitution | Multi-step, risk of polysubstitution |
| One-Pot Condensation & Cyclization | Glucose + alkylamines | Acidic conditions | Acid catalysis | Biosynthetic mimic, stereoselective | Complex, less direct |
| Catalytic Alkylation (Patent) | Pyrrole-2-carbaldehyde | Alkyl halides, AlCl3 | Controlled dispersion | High selectivity for 4-substitution | Focus on tertiary alkyl groups |
Chemical Reactions Analysis
Types of Reactions
1H-Pyrrole-2-carboxaldehyde,4-acetyl-3-methyl-(9ci) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxaldehyde group to an alcohol or other reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyrrole ring are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure the desired transformations.
Major Products
Major products formed from these reactions include oxidized derivatives, reduced alcohols, and substituted pyrrole compounds. These products have diverse applications in synthetic chemistry and material science.
Scientific Research Applications
Medicinal Chemistry
Antibacterial Properties
Recent studies indicate that pyrrole derivatives, including 4-acetyl-3-methyl-1H-pyrrole-2-carbaldehyde, exhibit significant antibacterial activity. For instance, compounds derived from pyrrole structures have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other pathogens. One study highlighted that certain pyrrole derivatives had minimum inhibitory concentrations (MIC) significantly lower than traditional antibiotics like vancomycin, suggesting their potential as new antibacterial agents .
Anticancer Activity
Research has demonstrated that pyrrole derivatives can act as regulators in cancer cell cycles. Specifically, this compound has been observed to induce G2 arrest in trigonelline-treated cells, indicating its role as a potential anticancer agent . The compound's ability to influence cellular mechanisms positions it as a candidate for further exploration in cancer therapeutics.
Organic Synthesis
Building Block for Complex Molecules
this compound serves as a crucial intermediate in the synthesis of various organic compounds. It is utilized in the preparation of more complex pyrrole-based structures through reactions such as condensation and cyclization. The compound's reactivity allows for the formation of diverse derivatives that can be tailored for specific applications in pharmaceuticals and agrochemicals .
Material Science
Polymer Chemistry
In material science, pyrrole derivatives are being investigated for their conductive properties. The incorporation of this compound into polymer matrices has shown promise in developing conductive materials for electronic applications. Its unique electronic characteristics make it suitable for use in organic electronics and sensors .
Table 1: Summary of Research Findings on this compound
Mechanism of Action
The mechanism of action of 1H-Pyrrole-2-carboxaldehyde,4-acetyl-3-methyl-(9ci) involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Findings:
- Substituent Effects :
- Biological Activity :
Notes
- Handling Precautions : Aldehydes are moisture-sensitive; store under inert gas.
- Structural Analysis : Tools like SHELX programs are critical for crystallographic studies of such compounds.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for 4-Acetyl-3-methyl-1H-pyrrole-2-carbaldehyde, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via multi-step protocols, including the Vilsmeier–Haack reaction for formylation and Friedel–Crafts acylation for introducing the acetyl group. Optimization involves:
- Catalyst selection : Use Lewis acids like AlCl₃ for Friedel–Crafts acylation.
- Temperature control : Maintain 0–5°C during formylation to prevent side reactions.
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.
Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical. Crystallization from ethanol/water mixtures yields high-purity crystals suitable for X-ray analysis .
Q. Which spectroscopic and crystallographic techniques are recommended for characterizing this compound?
- Methodological Answer :
- 1H/13C NMR : Assign signals using deuterated DMSO to confirm aldehyde (δ ~9.5–10 ppm) and acetyl (δ ~2.3–2.6 ppm) groups.
- X-ray diffraction : Single-crystal X-ray analysis (e.g., using SHELXL97 ) resolves molecular geometry and confirms substituent positions. For example, bond lengths (C=O: ~1.21 Å) and torsion angles validate planarity .
- Mercury CSD : Visualize packing motifs and hydrogen-bonding networks (e.g., N–H···O interactions) .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data during structure refinement?
- Methodological Answer : Contradictions (e.g., anomalous thermal parameters or occupancy issues) require:
- Validation tools : Use checkCIF/PLATON to flag outliers (e.g., ADP mismatches).
- Data reprocessing : Reintegrate diffraction images (e.g., SAINT ) to address scaling errors.
- Alternative refinement strategies : Apply twin refinement in SHELXL for twinned crystals or constrain disordered moieties .
- Example : In a related pyrrole-carbaldehyde, a disordered acetyl group was resolved by partitioning occupancy and refining anisotropic displacement parameters .
Q. What strategies effectively analyze hydrogen-bonding networks and their impact on crystal packing?
- Methodological Answer :
- Graph-set analysis : Classify hydrogen bonds (e.g., D₁¹(2) motifs) to identify supramolecular synthons. For instance, N–H···O bonds (D···A: ~2.8 Å) form chains along the a-axis .
- Mercury CSD Materials Module : Compare packing similarity with analogs (e.g., 4-Acetyl-1H-pyrrole-2-carbaldehyde) to identify conserved motifs. Void analysis quantifies solvent-accessible volumes (~5% in related structures) .
Q. How do substituent variations (e.g., acetyl vs. methyl) influence reactivity and intermolecular interactions?
- Methodological Answer :
- Electronic effects : The acetyl group increases electrophilicity at the pyrrole C2 position, enhancing reactivity in nucleophilic substitutions.
- Steric effects : Methyl groups at C3 reduce rotational freedom, stabilizing specific conformers.
- Comparative crystallography : Substituents alter hydrogen-bond donor/acceptor capacity. For example, replacing methyl with allyl (as in 1-Allyl-1H-pyrrole-2-carbaldehyde) disrupts N–H···O networks but introduces π-π stacking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
